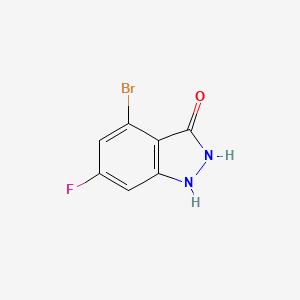

4-Bromo-6-fluoro-1H-indazol-3-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

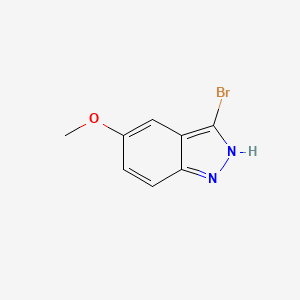

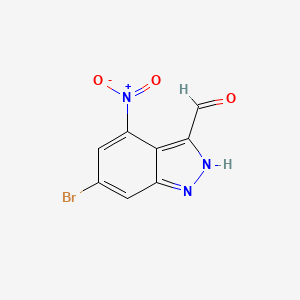

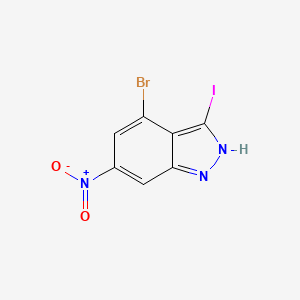

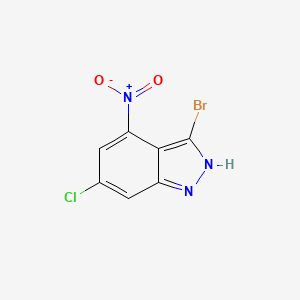

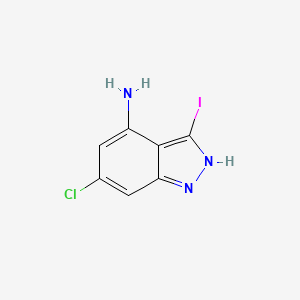

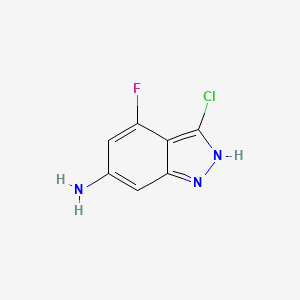

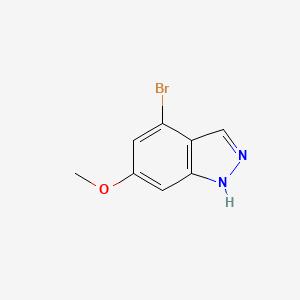

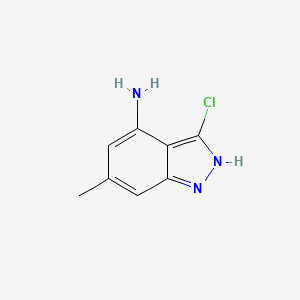

The compound 4-Bromo-6-fluoro-1H-indazol-3-ol is a derivative of indazole, which is a heterocyclic aromatic organic compound. This compound contains a bromine atom at the fourth position and a fluorine atom at the sixth position of the indazole ring system. Indazole derivatives are of significant interest due to their diverse biological activities and their use as intermediates in the synthesis of pharmaceuticals and other biologically active compounds.

Synthesis Analysis

The synthesis of indazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, a related compound, involves a five-step process starting from pyridin-4-ol and 4-bromo-2-fluoroaniline, including nitration, chlorination, N-alkylation, reduction, and condensation . Although the specific synthesis of 4-Bromo-6-fluoro-1H-indazol-3-ol is not detailed in the provided papers, similar methodologies may be applicable.

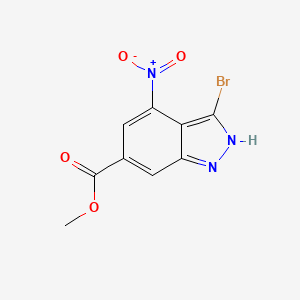

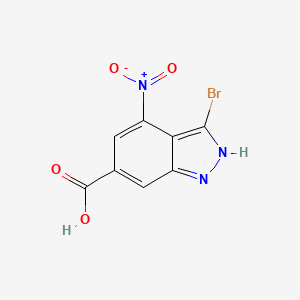

Molecular Structure Analysis

The molecular structure of indazole derivatives is characterized by the presence of a nitrogen-containing five-membered ring fused to a benzene ring. The substitution of halogens, such as bromine and fluorine, can significantly affect the electronic properties of the molecule, potentially altering its reactivity and interaction with biological targets. The crystal structure of a related compound, 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione, has been determined, showing a monoclinic space group with specific cell dimensions . This information is crucial for understanding the three-dimensional arrangement of atoms in the crystal and can inform the design of new derivatives.

Chemical Reactions Analysis

Indazole derivatives can participate in various chemical reactions, including regioselective cycloadditions, as demonstrated by the synthesis of 2H-indazole-4,7-dione derivatives from 3-phenylsydnone and p-toluquinone . The reactivity of the bromine and fluorine substituents also allows for further functionalization of the indazole ring. For example, the synthesis of fluorosulfonyl 1,2,3-triazoles from bromovinylsulfonyl fluoride illustrates the potential for creating a diverse array of sulfonate, sulfonamide, and sulfonic acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-6-fluoro-1H-indazol-3-ol would be influenced by the presence of the halogen substituents. These properties include melting points, boiling points, solubility, and stability, which are important for the practical handling and application of the compound. The electronic effects of the bromine and fluorine atoms can also impact the compound's photophysical properties, as seen in the study of a related ortho-fluoroazobenzene compound . The crystallographic analysis of another derivative, 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester, provides insights into the solid-state structure and potential hydrogen bonding interactions .

Safety And Hazards

The safety information for “4-Bromo-6-fluoro-1H-indazol-3-ol” indicates that it is dangerous. The hazard statements include H301, H319, H331, and H401 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Zukünftige Richtungen

Indazole-containing derivatives, including “4-Bromo-6-fluoro-1H-indazol-3-ol”, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research may focus on developing synthetic approaches to these heterocycles with better biological activities .

Eigenschaften

IUPAC Name |

4-bromo-6-fluoro-1,2-dihydroindazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2O/c8-4-1-3(9)2-5-6(4)7(12)11-10-5/h1-2H,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRBMBUFFRQRNTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NNC2=O)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646407 |

Source

|

| Record name | 4-Bromo-6-fluoro-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-6-fluoro-1H-indazol-3-ol | |

CAS RN |

887567-85-3 |

Source

|

| Record name | 4-Bromo-6-fluoro-1,2-dihydro-3H-indazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887567-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-6-fluoro-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2,3'-Bipyridine]-3-carboxylic acid](/img/structure/B1292471.png)